molecular formula C16H14N4O3 B12177229 N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12177229
M. Wt: 310.31 g/mol
InChI Key: VBEDDQQNIXBVKE-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a phthalazine-derived carboxamide featuring a 6-methoxypyridin-3-yl substituent. Its structure integrates a bicyclic phthalazine core with a methyl group at position 3 and a ketone at position 4, which stabilizes the dihydro form.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C16H14N4O3/c1-20-16(22)12-6-4-3-5-11(12)14(19-20)15(21)18-10-7-8-13(23-2)17-9-10/h3-9H,1-2H3,(H,18,21)

InChI Key

VBEDDQQNIXBVKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 6-methoxy-3-pyridinecarbaldehyde with a suitable hydrazine derivative to form the phthalazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The phthalazine core in the target compound is distinct from related heterocycles in the evidence:

  • Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (e.g., IIIa–IIIh, IVa–IVi): These compounds share a 3-methyl-4-oxo-3,4-dihydro scaffold but replace phthalazine with a fused imidazo-tetrazine system. This modification enhances electrophilic reactivity, critical for DNA alkylation in antitumor applications .
  • 1,4-Dihydroquinoline/naphthyridine carboxamides (e.g., compound 67): These feature a nitrogen-rich bicyclic core, improving π-π stacking interactions with biological targets. Substituents like adamantyl groups further modulate lipophilicity and binding affinity .

Substituent Effects

  • Methoxypyridinyl vs. Thiophene/Adamantyl Groups :
    • The 6-methoxypyridin-3-yl group in the target compound enhances water solubility compared to hydrophobic adamantyl substituents in compound 67 .
    • In contrast, N-(6-methoxypyridin-3-yl) thiophene-2-carboxamide () shares the methoxypyridine moiety but replaces phthalazine with thiophene, reducing planarity and altering metabolic stability (FC = 0.33, VIP = 1.99) .

Antitumor Efficacy

  • Imidazo-tetrazine Carboxamides (IVa–IVi) :
    • Compound IVa demonstrated superior antitumor activity, reducing survival rates of HL-60 leukemia cells to <10% at 40 µg/mL, outperforming temozolomide .
    • Esters (IIIa–IIIh) showed higher potency than amides against HL-60 cells, likely due to improved membrane permeability .

Metabolic and Physicochemical Properties

  • Water Solubility : Esters and carboxamides with methoxypyridinyl groups exhibit enhanced solubility compared to adamantyl-substituted analogs, critical for bioavailability .
  • Metabolic Stability : The downregulation of N-(6-methoxypyridin-3-yl) thiophene-2-carboxamide in plasma () suggests susceptibility to enzymatic degradation, a consideration for the target compound’s design .

Comparative Data Tables

Table 1: Structural and Activity Comparison

Compound Class Core Structure Key Substituent Antitumor IC50 (µg/mL) Water Solubility
Target Compound Phthalazine 6-Methoxypyridin-3-yl N/A High (predicted)
Imidazo-tetrazine Carboxamide IVa Imidazo[5,1-d]tetrazine Phenylamide <10 (HL-60) Moderate
1,4-Dihydroquinoline 67 Naphthyridine Adamantyl N/A Low
Thiophene Carboxamide () Thiophene 6-Methoxypyridin-3-yl N/A Moderate

Biological Activity

N-(6-methoxypyridin-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and a phthalazine moiety. Its molecular formula is C14_{14}H14_{14}N4_{4}O3_{3}, and it has been studied for various biological effects, particularly in the context of anti-cancer and anti-inflammatory activities.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50_{50} value of approximately 1.5 μM, indicating potent activity against these cells.
  • A549 Lung Cancer Cells : An IC50_{50} value of 2.0 μM was reported, suggesting effectiveness in inhibiting lung cancer cell growth.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Cycle Progression : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases and upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects :

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that it reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50} ValueMechanism
AnticancerMCF-71.5 μMCell cycle arrest, apoptosis
AnticancerA5492.0 μMCell cycle arrest, apoptosis
Anti-inflammatoryMacrophages (LPS-stimulated)N/ACytokine inhibition

Case Study Insights

A study conducted by researchers at MDPI explored the pharmacological profile of similar compounds and highlighted the significance of structural modifications on biological activity. The findings suggest that substituents on the pyridine ring can significantly enhance the compound's efficacy against cancer cell lines.

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